![molecular formula C15H10O8 B192229 Quercetagetin CAS No. 90-18-6](/img/structure/B192229.png)
Quercetagetin
Overview
Description
Quercetagetin is a flavonol, a type of flavonoid . It can be found in the genus Eriocaulon . It is also known as 6-Hydroxyquercetin . It is a moderately potent and selective, cell-permeable pim-1 kinase inhibitor .
Synthesis Analysis
Quercetagetin has been synthesized in three steps from starting materials 1 and 2 in 27% overall yield . The chemical structure of synthetic quercetagetin has been confirmed by 1H NMR, 13C NMR .
Molecular Structure Analysis
Quercetagetin binds to the ATP-binding site of JNK1 . The interaction between Lys55, Asp169, and Glu73 of JNK1 and the catechol moiety of quercetagetin reorients the N-terminal lobe of JNK1, thereby improving compatibility of the ligand with its binding site .
Chemical Reactions Analysis
The 1H-NMR spectrum displayed six hydroxyl proton signals and four aromatic proton signals .
Physical And Chemical Properties Analysis
Quercetagetin has a molecular weight of 318.24 . It is soluble in DMSO .
Scientific Research Applications
Antibacterial Applications
Quercetagetin Enhanced by Nanotechnology: Recent studies have shown that the antibacterial effects of Quercetagetin (QTG) are significantly enhanced when conjugated with chitosan-engineered copper oxide nanoparticles (CHI-CuO-QTG). This nano-formulation has demonstrated remarkable efficacy against a range of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes , Streptococcus pneumoniae , Salmonella enterica , Serratia marcescens , and Escherichia coli K1 . For instance, the MIC 50 of QTG against S. pyogenes was reduced from 107 µg/mL to 9 µg/mL when using CHI-CuO-QTG . This indicates a potential avenue for developing therapeutic interventions against microbial infections using nanotechnology.
Antitumor Activity
Selective Cytotoxicity in Tumor Cells: Quercetagetin has been evaluated for its antiproliferative, necrotic, and apoptotic activity in tumor cell lines. The presence of a methoxyl group in C6 appears to enhance the potency of Quercetagetin compared to other flavonols. Research has demonstrated its anti-proliferative activity in CaSki , MDA-MB-231 , and SK-Lu-1 tumor cells . These findings suggest that Quercetagetin could be a valuable compound in the development of anticancer therapies, particularly due to its selective cytotoxicity.
Mechanism of Action
Target of Action
Quercetagetin, a flavonoid compound, has been found to interact with several targets. It is a specific quinone reductase 2 (QR2) inhibitor , an enzyme which catalyzes metabolism of toxic quinolines . It also acts as a moderately potent and selective, cell-permeable pim-1 kinase inhibitor . Furthermore, it has been shown to bind to chymase, spleen tyrosine kinase, and prostaglandin D2 receptor .
Mode of Action
Quercetagetin interacts with its targets in various ways. As a QR2 inhibitor, it potentially causes lethal oxidative stress . As a pim-1 kinase inhibitor, it exhibits anti-inflammatory and anticancer properties . When conjugated with chitosan engineered copper oxide nanoparticles, it shows enhanced antibacterial properties .
Biochemical Pathways
Quercetagetin affects several biochemical pathways. It has been found to alleviate zearalenone-induced liver injury in rabbits through the Keap1/Nrf2/ARE signaling pathway . It also plays a role in cellular senescence, suppressing H2O2-induced intracellular ROS accumulation . Furthermore, it has been associated with the modulation of the STAT3 and PI3K/Akt/mTOR pathways .
Pharmacokinetics
It has been suggested that it shows positive results in terms of pulmonary and oral pharmacokinetics . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Quercetagetin has various molecular and cellular effects. It has been found to enhance the regeneration efficiency of young and aging mesenchymal stem cells (MSCs) in vivo . It also represses cellular senescence in human umbilical vein endothelial cells . Furthermore, it has been associated with selective anti-proliferative effects and induction of cell death in cancer cell lines .
Action Environment
Environmental factors can influence the action of Quercetagetin. For instance, the antibacterial effects of Quercetagetin are significantly enhanced upon conjugation with chitosan engineered copper oxide nanoparticles . Additionally, the presence of Quercetagetin has been found to affect the physical, structural, thermal, and morphological characteristics of Zein nanoparticles .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOLCUVKHLEPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237978 | |
Record name | Quercetagetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetagetin | |
CAS RN |
90-18-6 | |
Record name | Quercetagetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetagetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetagetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quercetagetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | QUERCETAGETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Quercetagetin exert its anti-diabetic effects?
A1: Quercetagetin demonstrates anti-diabetic potential by inhibiting α-amylase, a key enzyme involved in carbohydrate digestion. By hindering α-amylase activity, Quercetagetin can help regulate blood glucose levels. [, ]
Q2: What is the mechanism behind Quercetagetin's anticancer activity?
A2: Quercetagetin exhibits anticancer properties through several mechanisms. It has been shown to inhibit Aurora B kinase (AurB), a crucial regulator of cell division, leading to mitotic arrest and caspase-mediated apoptosis in tumor cells. [] Additionally, Quercetagetin inhibits the Pim-1 kinase, an oncogene implicated in leukemia, lymphoma, and prostate cancer development. [, ]
Q3: How does Quercetagetin contribute to the treatment of atopic dermatitis?
A3: Quercetagetin exhibits anti-inflammatory effects by suppressing the production of macrophage-derived chemokine (MDC/CCL22), a key mediator of inflammation in atopic dermatitis. [, ]
Q4: What is the molecular formula and weight of Quercetagetin?
A4: The molecular formula of Quercetagetin is C15H10O8, and its molecular weight is 318.23 g/mol. [, ]
Q5: What spectroscopic data are available for Quercetagetin?
A5: Quercetagetin's structure has been elucidated using various spectroscopic methods, including UV, IR, 1D and 2D NMR, and HRESIMS. These techniques provide detailed information about the compound's functional groups, bonding patterns, and overall structure. [, , , , ]
Q6: Can Quercetagetin be effectively encapsulated in nanoparticle systems?
A6: Yes, research indicates that Quercetagetin can be successfully encapsulated in various nanoparticle systems, including those based on shellac and quaternized chitosan, as well as zein and hyaluronic acid. [, , ]
Q7: How does encapsulation in nanoparticles affect Quercetagetin's stability?
A7: Encapsulation in nanoparticles can significantly improve Quercetagetin's stability against degradation factors such as light, heat, and oxidation. This enhanced stability is crucial for maintaining the compound's bioactivity and therapeutic potential. [, , ]
Q8: Does Quercetagetin exhibit any notable catalytic activities?
A8: While Quercetagetin's primary mechanisms of action revolve around enzyme inhibition, there is limited research available on its catalytic properties. Further investigation is needed to explore this aspect of the compound.
Q9: How has computational chemistry been employed in Quercetagetin research?
A9: Computational techniques like molecular docking and molecular dynamics simulations have been valuable tools in studying Quercetagetin's interactions with target proteins, such as α-amylase and Pim-1 kinase. These simulations provide insights into binding affinities, key interacting residues, and potential mechanisms of action. [, , ]
Q10: How do structural modifications affect Quercetagetin's inhibitory activity against Pim-1 kinase?
A10: Research suggests that the presence of three hydrogen bond donors on the A-ring of Quercetagetin is crucial for its selectivity towards Pim-1 kinase. Modifying these hydrogen bond donors can significantly impact the compound's potency and selectivity profile. []
Q11: What is the impact of C6 substitution on the antiproliferative activity of Quercetagetin?
A11: Studies comparing Quercetin, Quercetagetin, and Patuletin (differing in their C6 substitution) revealed that the presence of a methoxyl group at C6 enhances antiproliferative potency in tumor cell lines. []
Q12: What strategies can be employed to improve Quercetagetin's stability and bioavailability?
A12: Encapsulation in nanoparticle systems, as previously discussed, represents a promising strategy for enhancing Quercetagetin's stability and bioavailability. By protecting the compound from degradation and controlling its release, nanoparticles can improve its therapeutic efficacy. [, , ]
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